3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one
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Overview
Description
“3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one” is a synthetic organic compound that features an oxazolidine ring, an amino group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one” typically involves multiple steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: This step might involve the use of amination reactions, such as reductive amination, where an amine is introduced to a carbonyl compound in the presence of a reducing agent.
Ketone Formation: The final step could involve oxidation reactions to introduce the ketone functional group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the ketone.
Reduction: Reduction reactions can convert the ketone to an alcohol or the oxazolidine ring to a more saturated structure.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Products may include nitro compounds or carboxylic acids.
Reduction: Products may include alcohols or amines.
Substitution: Products may include substituted amines or amides.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.
Bioconjugation: It can be used in the modification of biomolecules for research purposes.
Medicine
Drug Development: The compound may be explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry
Materials Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one” would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would be specific to the biological system or chemical reaction .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-ol: Similar structure but with an alcohol group instead of a ketone.
3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-amine: Similar structure but with an additional amino group.
Uniqueness
The presence of both an oxazolidine ring and a ketone functional group in “3-Amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one” makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C10H20N2O2 |
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Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-amino-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C10H20N2O2/c1-9(2,5-11)8(13)12-7-14-6-10(12,3)4/h5-7,11H2,1-4H3 |
InChI Key |
DGPKMEFUROFDNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCN1C(=O)C(C)(C)CN)C |
Origin of Product |
United States |
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